molecular formula C8H10N2O2 B2694734 Pyridine, 5-nitro-2-propyl- CAS No. 217302-90-4

Pyridine, 5-nitro-2-propyl-

Cat. No.: B2694734
CAS No.: 217302-90-4
M. Wt: 166.18
InChI Key: YRBQOPXFQBEXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 5-nitro-2-propyl-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₄N Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 5-nitro-2-propyl- typically involves nitration and alkylation reactions. One common method is the nitration of pyridine using dinitrogen pentoxide (N₂O₅) in an organic solvent, which produces the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water to yield 3-nitropyridine . Subsequent alkylation with propyl halides under basic conditions can introduce the propyl group at the 2-position of the pyridine ring .

Industrial Production Methods: Industrial production of Pyridine, 5-nitro-2-propyl- often involves large-scale nitration and alkylation processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 5-nitro-2-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Ammonia (NH₃), amines

    Reduction: Tin(II) chloride (SnCl₂), hydrochloric acid (HCl)

Major Products:

    Reduction: Amino derivatives of pyridine

    Substitution: Various substituted pyridine derivatives

Comparison with Similar Compounds

Uniqueness: Pyridine, 5-nitro-2-propyl- is unique due to the combined presence of both the nitro and propyl groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential for reduction and substitution reactions, while the propyl group increases its lipophilicity and membrane permeability .

Properties

IUPAC Name

5-nitro-2-propylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-3-7-4-5-8(6-9-7)10(11)12/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBQOPXFQBEXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium metal (6.9 g, 300 mmol) was added in small pieces to a refluxing solution of diethyl malonate (90 ml, 480 mmol). When the sodium was completely dissolved, 2-chloro-5-nitropyridine (45 g, 285 mmol) was added in small portions. Reflux was continued for 20 hours. Water (500 ml) was added and the organic material was extracted into 4×200 ml of ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and the solvent was evaporated. The crude malonate intermediate was then dissolved in 100 ml of water and 100 ml of concentrated sulphuric acid, and the mixture was refluxed at 110° C. for 18 hours. The mixture was then poured into 1200 ml of concentrated sodium hydroxide solution, and the organic material was extracted into 5×350 ml of dichloromethane. The combined organic layers were washed with brine, dried over magnesium sulfate, and the solvent was evaporated. This gave 42.60 g (90%) of 5-nitro-2-n-propylpyridine as an orange oil. 1H-NMR (MeOD, 200 MHz) δ: 0.98 (t, 3H); 1.79 (sext, 2H); 2.89 (t, 2H); 7.51 (d, 1H); 8.48 (dd, 1H); 9.25 (d, 1H).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.